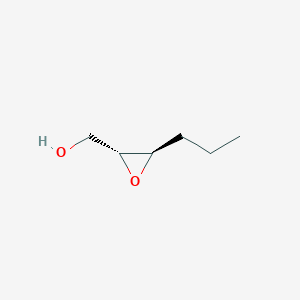
(2R,3R)-(+)-3-Propyloxiranemethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3R)-(+)-3-Propyloxiranemethanol is an organic compound that belongs to the class of oxiranes, which are three-membered cyclic ethers. This compound is characterized by the presence of a propyl group attached to the oxirane ring and a methanol group. It is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-(+)-3-Propyloxiranemethanol typically involves the epoxidation of an appropriate alkene precursor. One common method is the Sharpless epoxidation, which uses a chiral catalyst to achieve high enantioselectivity. The reaction conditions often include the use of tert-butyl hydroperoxide as the oxidant and titanium isopropoxide as the catalyst, in the presence of a chiral ligand such as diethyl tartrate.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar epoxidation processes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The choice of catalysts and reaction conditions is crucial to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-(+)-3-Propyloxiranemethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the oxirane ring to a diol.
Substitution: Nucleophilic substitution reactions can open the oxirane ring, leading to the formation of different alcohols or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions to open the oxirane ring.
Major Products
Oxidation: Propyl aldehyde or propionic acid.
Reduction: 1,3-propanediol.
Substitution: Various alcohols or ethers depending on the nucleophile used.
Scientific Research Applications
(2R,3R)-(+)-3-Propyloxiranemethanol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving epoxides.
Industry: Used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (2R,3R)-(+)-3-Propyloxiranemethanol involves its reactivity as an epoxide. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in both synthetic chemistry and biological systems. The molecular targets and pathways involved depend on the specific reactions and applications, but generally involve nucleophilic attack on the oxirane ring.
Comparison with Similar Compounds
Similar Compounds
(S,S)-(3-propyl-oxiranyl)-methanol: The enantiomer of (2R,3R)-(+)-3-Propyloxiranemethanol.
(R,R)-(3-butyl-oxiranyl)-methanol: Similar structure but with a butyl group instead of a propyl group.
(R,R)-(3-propyl-oxiranyl)-ethanol: Similar structure but with an ethanol group instead of a methanol group.
Uniqueness
This compound is unique due to its specific chiral configuration and the presence of both a propyl group and a methanol group. This combination of features makes it particularly useful as a chiral building block in asymmetric synthesis and in studies of stereoselective reactions.
Properties
CAS No. |
92418-71-8 |
|---|---|
Molecular Formula |
C6H12O2 |
Molecular Weight |
116.16 g/mol |
IUPAC Name |
[(2R,3R)-3-propyloxiran-2-yl]methanol |
InChI |
InChI=1S/C6H12O2/c1-2-3-5-6(4-7)8-5/h5-7H,2-4H2,1H3/t5-,6-/m1/s1 |
InChI Key |
IGRZECZSICIWJA-PHDIDXHHSA-N |
Isomeric SMILES |
CCC[C@@H]1[C@H](O1)CO |
Canonical SMILES |
CCCC1C(O1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


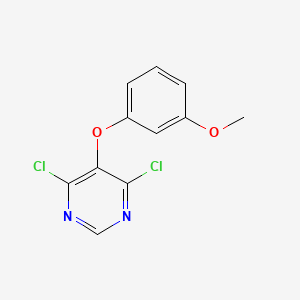
![Ethyl 2-(8-(nitromethyl)-1,4-dioxaspiro[4.5]decan-8-yl)acetate](/img/structure/B8672371.png)
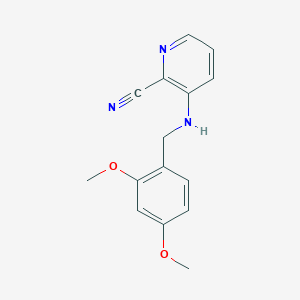
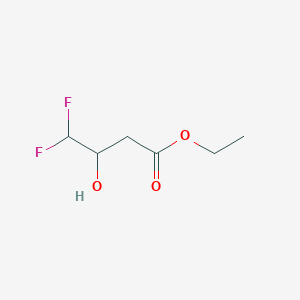
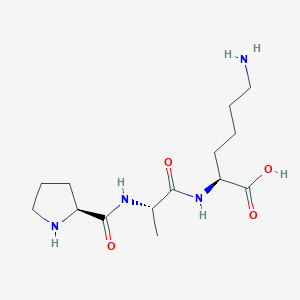
![methyl 2-(2-hydroxyphenyl)benzo[d]oxazole-7-carboxylate](/img/structure/B8672401.png)
![5-[4-(Benzyloxy)phenyl]-2-furaldehyde](/img/structure/B8672411.png)
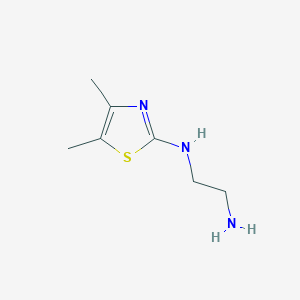
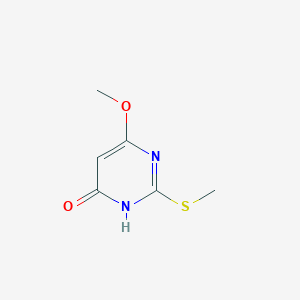
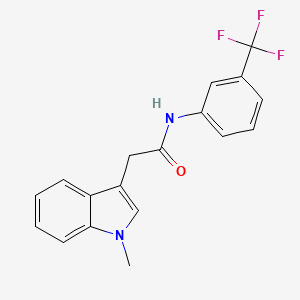
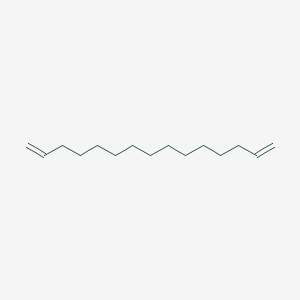
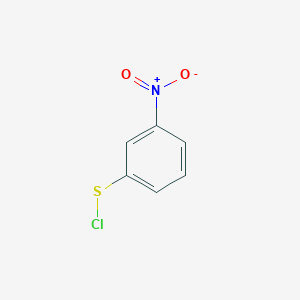
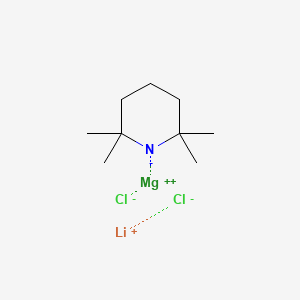
![Glycine, N-[(2-oxo-2H-1-benzopyran-3-yl)carbonyl]-](/img/structure/B8672441.png)
